molecular formula C16H18N2O5 B1588993 Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate CAS No. 265136-65-0

Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate

Cat. No. B1588993
M. Wt: 318.32 g/mol
InChI Key: OEBFVKDPQVFAPH-LUAWRHEFSA-N
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Description

Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate, also known as Ethyl 4- (2- (1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, is a chemical compound with the molecular formula C16H17NO6 . It has a molecular weight of 319.31 . The compound is typically stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of this compound and its derivatives has been investigated for their potential anticancer properties . The compound was synthesized and characterized, and its influence on the survival of cancer cells was determined through a cytotoxicity assay .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO6/c1-2-23-14(19)9-11(18)10-22-8-7-17-15(20)12-5-3-4-6-13(12)16(17)21/h3-6H,2,7-10H2,1H3 . This indicates the molecular structure of the compound and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature . It has a molecular weight of 319.31 . The compound is typically stored in a dry environment at 2-8°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

The compound and its derivatives have been investigated for their potential anticancer properties . This suggests that future research could focus on further exploring these properties and potentially developing new treatments for cancer .

properties

IUPAC Name

ethyl (Z)-3-amino-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-2-23-14(19)9-11(17)10-22-8-7-18-15(20)12-5-3-4-6-13(12)16(18)21/h3-6,9H,2,7-8,10,17H2,1H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBFVKDPQVFAPH-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(COCCN1C(=O)C2=CC=CC=C2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/COCCN1C(=O)C2=CC=CC=C2C1=O)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate

CAS RN

265136-65-0
Record name Ethyl 3-amino-4-[2-(phthalimido)ethoxy]crotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate
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Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate
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Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate
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Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate
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Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate
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Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate

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